2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) is an organic compound with the molecular formula C28H18N2O2. It is known for its unique structure, which includes two oxazole rings connected by an ethene-1,2-diyl bridge and phenylene groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) typically involves the condensation of appropriate benzoxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve mechanosynthesis, which reduces synthesis time and solvent consumption. This method involves grinding the reactants together in a ball mill, which promotes the reaction through mechanical energy .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins such as caspase 3, NF-KAPPA-B, and P53, which are involved in cell apoptosis and inflammation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-methyl-1,3-benzoxazole): This compound has a similar structure but with methyl groups instead of phenyl groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another structurally related compound with different functional groups.
2,2’-[4,4’-Biphenyldiyldi(E)-2,1-ethenediyl]dibenzenesulfonic acid: This compound features a biphenyl structure with sulfonic acid groups.
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) apart is its unique combination of oxazole rings and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
CAS No. |
40875-48-7 |
---|---|
Molecular Formula |
C32H22N2O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-phenyl-2-[4-[2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H22N2O2/c1-3-7-25(8-4-1)29-21-33-31(35-29)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)32-34-22-30(36-32)26-9-5-2-6-10-26/h1-22H |
InChI Key |
DSAJRRHYNFSGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.